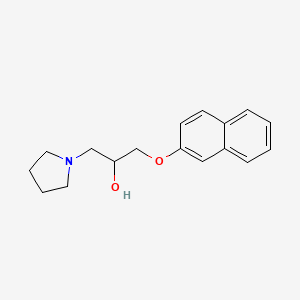![molecular formula C22H25N3O2 B12160324 N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B12160324.png)
N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-メチル-1H-ベンゾイミダゾール-1-イル)エチル]-4-フェニルテトラヒドロ-2H-ピラン-4-カルボキサミドは、そのユニークな構造と潜在的な用途から、さまざまな科学分野で関心を集めている複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[2-(2-メチル-1H-ベンゾイミダゾール-1-イル)エチル]-4-フェニルテトラヒドロ-2H-ピラン-4-カルボキサミドの合成は、通常、複数段階の有機反応を含みます。一般的な合成経路の1つは次のとおりです。
ベンゾイミダゾール部分の形成: ベンゾイミダゾール環は、o-フェニレンジアミンとカルボン酸誘導体を酸性条件下で縮合させることで合成できます。
アルキル化: 次に、ベンゾイミダゾールは適切なハロアルカンを用いてアルキル化され、2-メチル基が導入されます。
テトラヒドロピラン環の形成: テトラヒドロピラン環は、適切なジオールと酸触媒を含む環化反応によって形成されます。
カップリング反応: 最後のステップでは、ベンゾイミダゾール誘導体を、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤を塩基の存在下で使用して、テトラヒドロピラン環とカップリングします。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられる場合がありますが、大規模生産に最適化されています。これには、高収率と高純度を確保するための連続フローリアクター、自動合成、および精製システムの使用が含まれます。
化学反応の分析
反応の種類
N-[2-(2-メチル-1H-ベンゾイミダゾール-1-イル)エチル]-4-フェニルテトラヒドロ-2H-ピラン-4-カルボキサミドは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: ベンゾイミダゾール部分は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、特にベンゾイミダゾール環で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: ハロアルカン、アミンやチオールなどの求核剤。
主な生成物
酸化: 酸化されたベンゾイミダゾール誘導体。
還元: 還元されたベンゾイミダゾール誘導体。
置換: 置換されたベンゾイミダゾール誘導体。
科学研究における用途
N-[2-(2-メチル-1H-ベンゾイミダゾール-1-イル)エチル]-4-フェニルテトラヒドロ-2H-ピラン-4-カルボキサミドは、科学研究でいくつかの用途があります。
化学: 有機合成におけるビルディングブロックとして、および配位化学における配位子として使用されます。
生物学: 酵素阻害剤としての可能性、または生化学アッセイにおけるプローブとして研究されています。
医学: 抗がん作用や抗炎症作用など、潜在的な治療効果について調査されています。
産業: 新素材の開発に利用され、医薬品の合成における中間体としても使用されています。
科学的研究の応用
N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
N-[2-(2-メチル-1H-ベンゾイミダゾール-1-イル)エチル]-4-フェニルテトラヒドロ-2H-ピラン-4-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。ベンゾイミダゾール部分は、DNAやタンパク質と相互作用することが知られており、酵素活性を阻害したり、タンパク質の機能を変化させたりする可能性があります。この化合物は、細胞増殖やアポトーシスに関与するシグナル伝達経路を調節することもあります。
類似化合物の比較
類似化合物
ユニークさ
N-[2-(2-メチル-1H-ベンゾイミダゾール-1-イル)エチル]-4-フェニルテトラヒドロ-2H-ピラン-4-カルボキサミドは、二重環構造を持つため、化学修飾や生物学的標的との潜在的な相互作用のための汎用性の高いプラットフォームを提供します。このため、さまざまな科学分野における研究開発に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide:
Uniqueness
This compound stands out due to its dual-ring structure, which provides a versatile platform for chemical modifications and potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C22H25N3O2 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
N-[2-(2-methylbenzimidazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c1-17-24-19-9-5-6-10-20(19)25(17)14-13-23-21(26)22(11-15-27-16-12-22)18-7-3-2-4-8-18/h2-10H,11-16H2,1H3,(H,23,26) |
InChIキー |
HAZLSOPLSWBQJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2N1CCNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[benzyl(methyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B12160241.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12160252.png)
![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12160256.png)

![1-(2-methyl-1H-indol-3-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]ethanone](/img/structure/B12160270.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B12160276.png)
![N'~1~,N'~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B12160288.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12160294.png)
![methyl 5-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B12160300.png)
![5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B12160304.png)
![N'-{(Z)-[4-(diethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12160312.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12160321.png)
![N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12160332.png)
